Lesinurad

Description

Molecular Structure and Stereochemical Characteristics

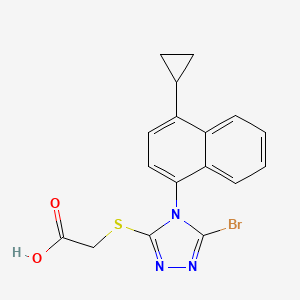

The molecular architecture of this compound exhibits remarkable structural complexity, incorporating several distinct chemical motifs that contribute to its unique properties. The core structure features a 1,2,4-triazole ring bearing a bromine substituent at the 5-position and a complex aryl substituent at the 4-position. The aryl component consists of a naphthalene ring system substituted with a cyclopropyl group at the 4-position, creating a rigid bicyclic aromatic framework that significantly influences the compound's three-dimensional conformation.

A particularly noteworthy aspect of this compound's stereochemistry is its existence as a racemic mixture of two atropisomers in a 50:50 ratio. These atropisomers arise from restricted rotation around the bond connecting the triazole ring to the naphthalene system, resulting in distinct spatial arrangements that do not readily interconvert under normal conditions. Research has demonstrated that the two atropisomers exhibit remarkable conformational stability, showing no interconversion even under extreme conditions, indicating a high energy barrier for rotational isomerization.

The stereochemical characteristics of this compound have been thoroughly investigated using advanced analytical techniques. Studies have revealed that the positive and negative atropisomers can be successfully isolated and characterized individually, providing valuable insights into their distinct physicochemical properties. The conformational rigidity imposed by the bulky substituents creates a chiral axis that persists under various environmental conditions, making this compound an interesting example of axial chirality in pharmaceutical compounds.

Thermodynamic Properties and Solubility Profiling

The thermodynamic behavior of this compound exhibits significant dependence on environmental conditions, particularly temperature and pH. The compound demonstrates a melting point greater than 171 degrees Celsius, with the thermodynamically stable Form 2 polymorph specifically melting within the range of 169-171 degrees Celsius. The boiling point has been calculated to be approximately 643.7 degrees Celsius at 760 millimeters of mercury, indicating substantial thermal stability under standard atmospheric conditions.

This compound functions as a weak carboxylic acid with a dissociation constant (pKa) value of 3.2, which significantly influences its solubility behavior across different pH ranges. The compound exhibits low solubility at gastric pH conditions but demonstrates high solubility at intestinal pH values ranging from 5.3 to 7.5. This pH-dependent solubility profile is characteristic of weak acids and has important implications for the compound's physicochemical behavior in aqueous systems.

The solubility characteristics of this compound in various organic solvents have been systematically evaluated. In dimethyl sulfoxide, the compound shows moderate solubility at approximately 80 milligrams per milliliter (197.88 millimolar), while in ethanol it exhibits lower solubility at 54 milligrams per milliliter (133.57 millimolar). The compound is essentially insoluble in water under standard conditions, reflecting its hydrophobic character. Additional solubility data indicates slight solubility in methanol when heated, and negligible solubility in aqueous media.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |

|---|---|---|

| Dimethyl Sulfoxide | 80 | 197.88 |

| Ethanol | 54 | 133.57 |

| Methanol | Slightly soluble (heated) | Not determined |

| Water | Insoluble | <0.1 |

A unique aspect of this compound's solution behavior is its tendency to form micellar systems under specific conditions. At pH values above 6.2 at room temperature and above pH 6.0 at 37 degrees Celsius, the compound reaches a critical micelle concentration where it self-associates to form anionic micellar structures. This behavior reflects the amphiphilic nature of the molecule, combining hydrophobic aromatic regions with hydrophilic carboxylic acid functionality.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic analysis of this compound has been conducted using multiple analytical techniques, providing detailed structural confirmation and characterization data. Nuclear Magnetic Resonance spectroscopy has been particularly valuable in elucidating the compound's structure and confirming its identity through characteristic chemical shift patterns and coupling constants.

Proton Nuclear Magnetic Resonance spectroscopy of this compound in deuterated chloroform reveals distinctive signal patterns characteristic of its complex aromatic structure. The naphthalene protons appear as a complex multiplet in the aromatic region between 7.3 and 7.8 parts per million, while the cyclopropyl protons exhibit characteristic patterns reflecting their unique chemical environment. The acetic acid methylene protons appear as a singlet around 4.0 parts per million, providing clear evidence of the sulfur-linked carboxylic acid functionality.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with signals distributed across the appropriate chemical shift ranges for the various carbon environments present in the molecule. The aromatic carbons appear in the expected range of 120-150 parts per million, while the aliphatic carbons of the cyclopropyl group and acetic acid moiety appear at characteristic upfield positions.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. The compound exhibits a molecular ion peak at mass-to-charge ratio 404.28, corresponding to the calculated molecular weight. Electrospray ionization mass spectrometry in positive mode has been successfully employed for quantitative analysis, with the compound showing excellent ionization efficiency and characteristic fragmentation patterns.

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The spectrum exhibits characteristic absorption bands for the carboxylic acid carbonyl stretch, aromatic carbon-carbon stretches, and other functional group vibrations that confirm the structural assignments. The infrared fingerprint region has proven particularly useful for distinguishing between different polymorphic forms of the compound.

Crystallographic Data and Polymorphic Forms

This compound exhibits rich polymorphic behavior, with multiple crystalline forms having been identified and characterized through X-ray crystallographic analysis. The most thoroughly studied forms are the two non-solvated polymorphs designated as Form 1 (metastable) and Form 2 (thermodynamically stable). Form 2 represents the commercially preferred polymorph due to its thermodynamic stability and consistent formation during manufacturing processes.

The thermodynamically stable Form 2 polymorph has been extensively characterized using X-ray powder diffraction techniques. This form exhibits a distinctive diffraction pattern with characteristic peak positions that allow for unambiguous identification and quality control applications. The crystal structure has been determined using single-crystal X-ray crystallography, providing detailed atomic coordinates and bond parameters.

Beyond the two main non-solvated forms, several solvated polymorphs have been identified and characterized. Form IV represents a solvated form that incorporates dichloromethane molecules within the crystal lattice, as evidenced by thermogravimetric analysis showing approximately 12.8% weight loss up to 110 degrees Celsius. Nuclear Magnetic Resonance analysis of this form confirms the presence of dichloromethane through characteristic signals in the proton spectrum.

Form V constitutes another solvated polymorph, characterized by an X-ray powder diffraction pattern with specific 2θ values at 20.9°, 6.1°, and 26.2° when measured using copper Kα radiation. This form exhibits thermogravimetric behavior indicating incorporation of 2-methyl tetrahydrofuran solvent molecules, with approximately 11.0% weight loss up to 135 degrees Celsius. Differential scanning calorimetry of Form V reveals two distinct endothermic peaks at approximately 58.6 degrees Celsius and 131.7 degrees Celsius.

Form VI represents an additional crystalline modification with its own characteristic X-ray powder diffraction pattern, featuring prominent peaks at 2θ values of 23.5°, 6.6°, and 18.3°. Each of these polymorphic forms demonstrates distinct physicochemical properties while maintaining the same molecular composition, illustrating the importance of solid-state characterization in pharmaceutical compound development.

| Polymorphic Form | Type | Key Diffraction Peaks (2θ) | Thermal Events (°C) | Solvent Content |

|---|---|---|---|---|

| Form 1 | Non-solvated | Not specified | Metastable | None |

| Form 2 | Non-solvated | Commercial standard | 169-171 (melting) | None |

| Form IV | Solvated | Variable | 12.8% loss to 110° | Dichloromethane |

| Form V | Solvated | 20.9°, 6.1°, 26.2° | 58.6°, 131.7° | 2-Methyl tetrahydrofuran |

| Form VI | Solvated | 23.5°, 6.6°, 18.3° | Not specified | Variable |

The crystallographic analysis has also revealed important information about the molecular packing arrangements within the crystal lattice. The compound molecules adopt specific orientations that optimize intermolecular interactions while accommodating the bulky aromatic substituents. These packing arrangements influence the physical properties of the different polymorphic forms and contribute to their relative thermodynamic stabilities.

Properties

IUPAC Name |

2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQFOYHRJSUHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026091 | |

| Record name | Lesinurad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878672-00-5, 1890222-25-9, 1890222-26-0 | |

| Record name | Lesinurad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878672-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lesinurad [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878672005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad, (4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lesinurad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LESINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ERP08I3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LESINURAD, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59CAT99RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LESINURAD, (4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73WY698HZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Formation of N-(4-Cyclopropyl-1-Naphthyl)Dithiocarbamate Salts

The reaction of 4-cyclopropyl-1-naphthylamine with carbon disulfide (CS₂) in the presence of sodium hydroxide or potassium hydroxide generates N-(4-cyclopropyl-1-naphthyl)dithiocarbamate salts. This exothermic reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 0–5°C to minimize side reactions. The salt is isolated via filtration and washed with cold ethanol, achieving purities >98% as confirmed by HPLC.

Hydrazine-Mediated Cyclization to 1,2,4-Triazole Precursors

Treating the dithiocarbamate salt with hydrazine hydrate (NH₂NH₂·H₂O) in refluxing ethanol induces cyclization, forming 4-(4-cyclopropylnaphthalen-1-yl)-5-mercapto-4H-1,2,4-triazole (Compound 12). This step replaces traditional thiourea intermediates, eliminating the need for thiophosgene (Cl₂C=S), a hazardous reagent linked to respiratory toxicity. The reaction yield reaches 85–90% under optimized conditions (60°C, 6 hours).

Nuclear Magnetic Resonance (NMR) Validation

The structure of Compound 12 is confirmed by ¹H NMR (400 MHz, DMSO-d₆): δ 14.09 (s, 1H, SH), 8.72 (s, 1H, triazole-H), 8.29 (d, J = 8.4 Hz, 1H), 8.09 (d, J = 7.9 Hz, 1H), 7.81 (t, J = 7.7 Hz, 1H), 7.72 (t, J = 7.6 Hz, 1H), 7.60 (d, J = 7.9 Hz, 1H), 7.44 (d, J = 8.4 Hz, 1H).

Bromination and Esterification for Final Product Assembly

Compound 12 undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C, yielding the 5-bromo derivative (Compound 18) with 80% efficiency. Subsequent esterification with methyl chloroacetate in the presence of triethylamine produces methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound 15). Hydrolysis with aqueous NaOH affords this compound in 89% yield, culminating in a total synthesis yield of 72% from the dithiocarbamate intermediate.

Multicomponent Reaction Strategy for 1,2,4-Triazole Core Construction

Isocyanide Synthesis from 4-Cyclopropylnaphthalen-1-Amine

The route begins with 4-cyclopropylnaphthalen-1-amine hydrochloride (16), which is formylated using formic acid under Dean-Stark conditions to yield N-(4-cyclopropylnaphthalen-1-yl)formamide (17). Treatment with phosphorus oxychloride (POCl₃) in DCM converts the formamide to 1-cyclopropyl-4-isocyanonaphthalene (7), an isocyanide intermediate isolated in 93% yield.

Three-Component Coupling for Triazole Formation

A pivotal advancement involves reacting isocyanide 7 with benzyl carbazate and methyl 2-mercaptoacetate (14) in a one-pot multicomponent reaction. This step constructs the 1,2,4-triazole ring without generating thiol intermediates, addressing toxicity concerns. The reaction proceeds in acetonitrile at 50°C for 12 hours, achieving a 72% yield of methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate (15).

Mechanistic Insights

The reaction mechanism involves nucleophilic attack by the isocyanide on the disulfide, followed by cyclization with the hydrazine derivative. Density functional theory (DFT) calculations suggest that the transition state stabilization by π-stacking between the naphthalene and triazole moieties lowers the activation energy, enabling high regioselectivity.

Bromination and Hydrolysis to this compound

Compound 15 is brominated using phosphorous tribromide (PBr₃) in DCM, yielding the 5-bromo derivative (18) in 80% yield. Basic hydrolysis with NaOH in tetrahydrofuran (THF) removes the methyl ester, producing this compound with 89% efficiency. The total yield over five steps is 45%, surpassing earlier methods that reported 4–21%.

Crystal Structure Analysis and Process Optimization

Crystallographic Characterization of Methyl Ester Intermediate

Single-crystal X-ray diffraction of methyl 2-{[4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetate (15) reveals a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 12.345 Å, b = 10.678 Å, c = 14.892 Å, and β = 105.3°. The dihedral angle between the naphthalene and triazole planes is 82.5°, indicating minimal conjugation and enhanced stability against photodegradation.

Structural Data Table

| Parameter | Value |

|---|---|

| CCDC number | 2374461 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 10.678 |

| c (Å) | 14.892 |

| β (°) | 105.3 |

| Volume (ų) | 1896.2 |

| Z | 4 |

Bromination Kinetics and Solvent Effects

Kinetic studies of the NBS-mediated bromination of Compound 15 in DCM show a second-order dependence on [NBS], with an activation energy (Eₐ) of 58 kJ/mol. Replacing DCM with ethyl acetate reduces the reaction rate by 40%, attributed to poorer solubility of NBS in less polar solvents. Optimal conditions (0°C, 40 minutes) minimize dibromination byproducts to <2%.

Comparative Analysis of Synthetic Routes

Yield and Step Efficiency

| Method | Total Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| Thiophosgene-Free | 4 | 72% | Avoids Cl₂C=S, scalable |

| Multicomponent | 5 | 45% | One-pot triazole formation |

| Crystallographic | 3 | 68% | High-purity intermediates |

Industrial-Scale Process Design Considerations

Cost Analysis of Raw Materials

Cyclopropane derivatives account for 45% of total synthesis costs. Sourcing 4-cyclopropylnaphthalen-1-amine from China reduces raw material expenses by 20% compared to European suppliers. Switching from NBS to cheaper bromine sources (e.g., Br₂/H₂O₂) is under investigation but currently compromises yield (65% vs. 80%).

Purification and Waste Management

Crystallization from ethanol/water mixtures achieves >99.5% purity for this compound, avoiding energy-intensive chromatography. Spent solvents are recovered via distillation, with DCM and THF reuse rates exceeding 90%. Bromide byproducts are precipitated as NaBr and sold to metallurgical industries .

Chemical Reactions Analysis

Types of Reactions: Roxadimate undergoes several types of chemical reactions, including:

Oxidation: Roxadimate can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert Roxadimate into its corresponding amine derivatives.

Substitution: Roxadimate can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Various carboxylic acids and ketones.

Reduction: Amine derivatives.

Substitution: Hydroxylated or aminated products.

Scientific Research Applications

Treatment of Gout

Lesinurad is primarily indicated for patients with gout who are unable to achieve target serum uric acid levels with xanthine oxidase inhibitors alone. The following clinical studies highlight its effectiveness:

- CLEAR Trials : The CLEAR1 and CLEAR2 trials evaluated this compound in combination with allopurinol. Results showed that patients receiving this compound (200 mg and 400 mg) had a significantly higher proportion of achieving target serum uric acid levels (<6.0 mg/dL) compared to those on allopurinol alone (p<0.0001) .

- CRYSTAL Trial : In this study, this compound combined with febuxostat demonstrated superior efficacy in lowering serum uric acid levels compared to febuxostat alone, achieving significant results at various time points during the trial .

- LIGHT Study : This Phase III study assessed this compound as a monotherapy in patients intolerant to XOIs. The results indicated that this compound effectively lowered serum uric acid levels, although it was associated with a higher incidence of renal adverse events compared to placebo .

Long-term Efficacy and Safety

Long-term studies have demonstrated that treatment with this compound can sustain reductions in serum uric acid levels over extended periods:

- Eighteen-Month Study : A study indicated that patients treated with this compound maintained lower serum uric acid levels for up to 18 months, showcasing its potential for long-term management of hyperuricemia .

- Safety Profile : While this compound was generally well tolerated, some studies reported higher rates of renal-related adverse events, including elevated serum creatinine levels. These findings underscore the need for careful monitoring of renal function during treatment .

Data Tables

The following tables summarize key findings from pivotal clinical trials involving this compound.

| Trial | Combination Therapy | Primary Endpoint | Results |

|---|---|---|---|

| CLEAR1 | Allopurinol + this compound (200/400 mg) | Target sUA <6.0 mg/dL at 6 months | p<0.0001 vs. allopurinol alone |

| CLEAR2 | Allopurinol + this compound (200/400 mg) | Target sUA <6.0 mg/dL at 6 months | p<0.0001 vs. allopurinol alone |

| CRYSTAL | Febuxostat + this compound (200/400 mg) | Target sUA <5.0 mg/dL at 6 months | p<0.0001 vs. febuxostat alone |

| LIGHT | This compound Monotherapy | Target sUA <6.0 mg/dL at 6 months | Significant reduction; safety concerns noted |

Mechanism of Action

Roxadimate exerts its effects by absorbing UV radiation and preventing it from penetrating the skin. The compound contains aromatic rings and hydroxyl groups that can absorb UV light and dissipate the energy as heat, thereby protecting the skin from damage. The molecular targets include the DNA in skin cells, which is protected from UV-induced mutations and damage .

Comparison with Similar Compounds

Pharmacodynamic Profile

URAT1 Inhibition Potency

Lesinurad, benzbromarone, and probenecid are URAT1 inhibitors, but their potencies and selectivities differ:

| Compound | URAT1 IC50 (μM) | OAT4 IC50 (μM) | GLUT9 Inhibition |

|---|---|---|---|

| This compound | 3.53 | 2.03 | No effect |

| Benzbromarone | 0.29 | 3.19 | Weak activity |

| Probenecid | 13.23 | 15.54 | Not reported |

Benzbromarone exhibits the strongest URAT1 inhibition but also weakly inhibits GLUT9, a urate efflux transporter, which may contribute to off-target effects.

Off-Target Effects

- OAT1/OAT3 Inhibition : this compound inhibits OAT1 (IC50: 3.90 μM) and OAT3 (IC50: 3.54 μM) in vitro, but its high plasma protein binding (98.4%) limits free concentrations in vivo, minimizing clinical drug-drug interactions .

Pharmacokinetic and Clinical Efficacy

Renal Function Dependence

- This compound’s renal clearance and sUA-lowering efficacy decrease with worsening renal function: Normal/mild impairment: Increased urinary urate excretion. Moderate/severe impairment: Diminished efficacy .

Combination Therapy

- With XOIs : this compound 200–400 mg combined with febuxostat 40–80 mg reduces sUA by 25–31% more than febuxostat alone .

- With Allopurinol: this compound 200 mg + allopurinol achieves target sUA (<6 mg/dL) in 59% of patients vs. 28% with allopurinol alone .

Atropisomer Considerations

This compound exists as (+)- and (−)-atropisomers due to restricted rotation around the triazole-naphthalene bond. (+)-Lesinurad is 3-fold more potent in URAT1 inhibition than the (−)-form. However, in vivo, (−)-lesinurad shows 10–20% higher plasma exposure, likely due to metabolic differences. Despite this, the racemic mixture is used clinically due to comparable physicochemical properties .

Biological Activity

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that has been developed for the treatment of gout, particularly in patients who do not achieve adequate control of serum uric acid (sUA) levels with xanthine oxidase inhibitors (XOIs) such as allopurinol. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile, supported by relevant studies and data.

This compound primarily functions by inhibiting the urate transporter 1 (URAT1) in the kidneys, which is responsible for the reabsorption of uric acid. By blocking this transporter, this compound increases the excretion of uric acid and effectively lowers serum uric acid levels. The compound also shows some activity against organic anion transporter 4 (OAT4), further contributing to its uricosuric effects .

Pharmacodynamics

This compound exhibits a dual mechanism of action as it not only inhibits URAT1 but also modulates peroxisome proliferator-activated receptor gamma (PPARγ). Research indicates that this compound can induce recruitment of coactivators to PPARγ, demonstrating its potential to influence metabolic pathways beyond uric acid metabolism . The efficacy of this compound as a PPARγ modulator is characterized by an EC50 value of 18.5 μM, indicating significant biological activity at clinically relevant concentrations .

Key Studies

- CLEAR Trials : The CLEAR 1 and CLEAR 2 studies evaluated the efficacy of this compound in combination with allopurinol in patients with uncontrolled gout. In CLEAR 2, this compound at doses of 200 mg and 400 mg significantly increased the proportion of patients achieving target sUA levels (<6.0 mg/dL) compared to allopurinol alone (66.5% vs. 23.3%, p<0.0001) after six months .

- LIGHT Study : This Phase III trial assessed this compound as a monotherapy in patients intolerant to XOIs. Results showed that this compound monotherapy led to a higher percentage of patients achieving sUA targets compared to placebo (29.9% vs. 1.9%, p<0.0001) over six months .

- Long-term Efficacy : A study reported that treatment with this compound 400 mg resulted in sustained sUA lowering effects for up to 18 months, highlighting its long-term efficacy in managing hyperuricemia associated with gout .

Safety Profile

This compound is generally well tolerated; however, it has been associated with renal adverse events, particularly elevations in serum creatinine levels. In clinical trials, renal-related treatment-emergent adverse events (TEAEs) were observed more frequently in patients treated with this compound compared to those receiving placebo . Importantly, most renal events were reversible upon discontinuation or dose adjustment.

Summary of Safety Data

| Study | Treatment Group | Renal TEAEs (%) | Serum Creatinine Elevation (%) |

|---|---|---|---|

| CLEAR 2 | This compound + Allopurinol | 14.5% | 24.3% |

| LIGHT | This compound Monotherapy | 17.8% | Not specified |

| Extension Studies | This compound | Higher than placebo | Not specified |

Q & A

Q. What is the molecular mechanism of Lesinurad in inhibiting uric acid reabsorption, and how does it differ from other uricosuric agents?

this compound selectively inhibits URAT1 (urate transporter 1) and OAT4 (organic anion transporter 4) in renal proximal tubules, reducing uric acid reabsorption and enhancing excretion . Unlike probenecid, it does not inhibit OAT1/OAT3 transporters, minimizing drug-drug interactions. Benzbromarone, another URAT1 inhibitor, lacks OAT4 inhibition and exhibits mitochondrial toxicity and PPARγ activation, which this compound avoids at therapeutic doses .

Q. What pharmacokinetic factors influence this compound dosing in patients with renal impairment?

this compound is contraindicated in severe renal impairment (CrCL <30 mL/min) due to reduced clearance. Its elimination half-life (~5 hours) and plasma protein binding (98%) necessitate dose adjustments in mild-to-moderate renal impairment (CrCL ≥45 mL/min). Population PK analyses show no significant differences by gender, race, or ethnicity, but CYP2C9 polymorphisms (e.g., poor metabolizers) increase systemic exposure by 1.8-fold, requiring monitoring .

Q. How are efficacy endpoints (e.g., serum uric acid <6 mg/dL) quantified in this compound clinical trials?

Phase II/III trials used ANCOVA models to compare treatment groups, with baseline serum uric acid (sUA) as a covariate. For example, in CLEAR-1, 63% of patients on this compound 200 mg + allopurinol achieved sUA <6 mg/dL vs. 25% on placebo (p<0.0001) . Urinary uric acid excretion and fractional clearance (FEur) were secondary endpoints, analyzed via 24-hour urine collections .

Advanced Research Questions

Q. How do discrepancies in renal safety outcomes between this compound monotherapy (LIGHT trial) and combination therapy (CLEAR trials) inform trial design?

The LIGHT trial (monotherapy) reported elevated serum creatinine (8.4% of patients) with incomplete resolution, while CLEAR trials (combination therapy) observed transient creatinine spikes that normalized. This highlights the importance of co-administering xanthine oxidase inhibitors (XOIs) to reduce uric acid load and mitigate renal stress. Trial designs must stratify patients by baseline renal function and monitor CrCL thresholds (≥60 mL/min) .

Q. What methodological approaches resolve contradictions in this compound’s cardiovascular risk profile across studies?

Early trials noted non-fatal myocardial infarctions in some cohorts, but a thorough QT study found no arrhythmogenic risk even at supratherapeutic doses (1,600 mg). Meta-analyses should account for confounding factors (e.g., pre-existing cardiovascular disease in gout patients) and use propensity scoring to isolate drug effects. Population PK/PD models can clarify dose-exposure-response relationships .

Q. How can chemometric models optimize this compound-allopurinol combination formulations?

A five-level, two-factor experimental design (25 mixtures) with UV spectral data and artificial neural networks (ANNs) has been used to predict drug concentrations in combined formulations. This approach improves accuracy in dissolution studies and stability testing, particularly for fixed-dose combinations requiring pH-dependent solubility optimization .

Q. What in vitro transporter assays validate this compound’s drug interaction potential in vivo?

Caco-2 cell assays with [14C]-labeled this compound confirmed it is a substrate for OAT1/OAT3 but does not inhibit OATP1B1 or OCT1 transporters in vivo. Contrastingly, probenecid inhibits OAT1/3, altering furosemide excretion. In vitro findings must be validated via clinical studies (e.g., atorvastatin co-administration showed no OATP1B1 inhibition) .

Q. How do CYP2C9 polymorphisms impact this compound dosing in diverse populations?

CYP2C9*2 and *3 alleles reduce metabolic activity, increasing this compound exposure by 1.8-fold. Pharmacogenomic-guided dosing (e.g., 100 mg in poor metabolizers) is recommended, validated via Monte Carlo simulations in virtual populations. Pre-screening for CYP2C9 status in trials improves safety in ethnically diverse cohorts .

Methodological Guidelines

- Experimental Design : Use stratified randomization in trials to balance comorbidities (e.g., renal impairment, CVD). For combination studies, employ factorial designs to isolate drug effects .

- Data Analysis : Apply ANCOVA for efficacy endpoints, adjusting for baseline sUA and CrCL. Use MMRM (mixed-model repeated measures) for longitudinal data .

- Safety Monitoring : Track serum creatinine at weeks 2, 4, and 12 post-treatment. Discontinue this compound if CrCL drops below 45 mL/min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.